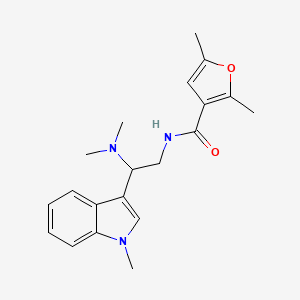

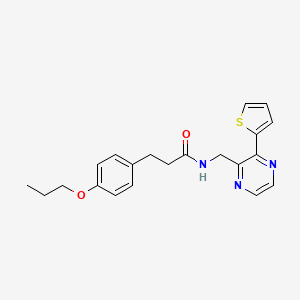

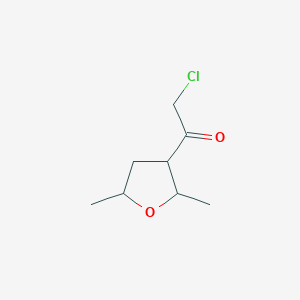

![molecular formula C18H18FN5O3S B2430195 2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1226431-90-8](/img/structure/B2430195.png)

2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is also known as Fexolinetant . It is an inhibitor of the Neurokinin receptor . The molecular formula of the compound is C16H15FN6OS and it has a molecular weight of 358.39 .

Molecular Structure Analysis

The compound contains a total of 52 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, and 3 double bonds .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a maximum concentration of 20.0 mg/mL or 55.8 mM .Scientific Research Applications

Synthesis and Biological Assessment

Synthesis Approach : The compound is part of a class of fused heterocyclic 1,2,4-triazoles, which have garnered interest due to their diverse biological properties. A method for synthesizing analogous compounds, focusing on 1,2,4-oxadiazol-5-yl-[1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides, has been developed. This synthesis involves several stages, starting from commercially available 2-chloropyridine-carboxylic acids and proceeding through various chemical reactions to yield a diverse set of analogs (Karpina et al., 2019).

Biological Activity : Another study synthesized a series of 1,2,4-triazole linked to pyrazole derivatives, including compounds similar to the one . These compounds demonstrated significant antibacterial and anticancer activity. The study highlights the importance of 1,2,4-triazoles in medicinal chemistry due to their varied biological properties (Mallisetty et al., 2022).

Anticancer Effects : A similar compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has shown remarkable anticancer effects. Modifications of this compound, specifically replacing the acetamide group with alkylurea, resulted in derivatives with potent antiproliferative activities and lower toxicity, suggesting potential as effective anticancer agents (Wang et al., 2015).

Antimicrobial Activities : Compounds within this class, such as N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, have been synthesized and shown significant in vitro antibacterial and antifungal activities. This highlights the potential use of these compounds as antimicrobial agents (Baviskar et al., 2013).

Pharmacokinetics and Diabetes Treatment : A related compound, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), important for the treatment of type 2 diabetes. Its pharmacokinetics and pharmacodynamics have been studied in healthy subjects, showing promise as a diabetes treatment (Herman et al., 2005).

Bioreduction and Drug Development : The bioreduction of a similar compound, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro [1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-one, by Pseudomonas pseudoalcaligenes has been studied. This process is important for the production of chiral intermediates of anti-diabetic drugs like sitagliptin (Wei et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which stimulate a decrease in blood glucose levels.

Mode of Action

The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to a decrease in blood glucose levels, making it a potential treatment for type 2 diabetes .

Biochemical Pathways

The inhibition of DPP-IV leads to an increase in the levels of incretin hormones. These hormones, primarily GLP-1 and GIP, are released after eating and stimulate insulin secretion from pancreatic beta cells. They also inhibit glucagon release from alpha cells, reducing hepatic glucose output. Therefore, the overall effect is a decrease in blood glucose levels .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. This is achieved through the increased secretion of insulin and decreased release of glucagon, leading to a reduction in hepatic glucose output .

properties

IUPAC Name |

2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O3S/c19-12-3-5-13(6-4-12)23-7-8-24-16(17(23)26)21-22-18(24)28-11-15(25)20-10-14-2-1-9-27-14/h3-8,14H,1-2,9-11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJJGXRTWOKURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

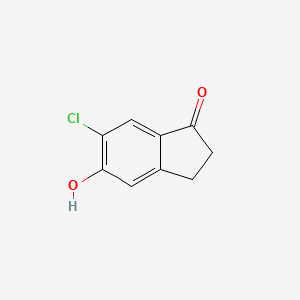

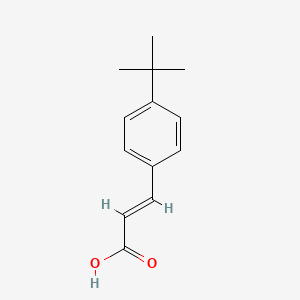

![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)

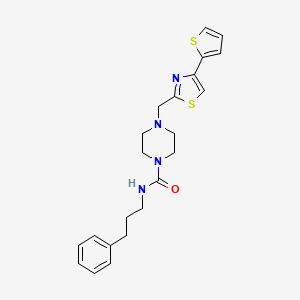

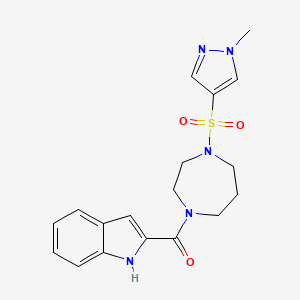

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)

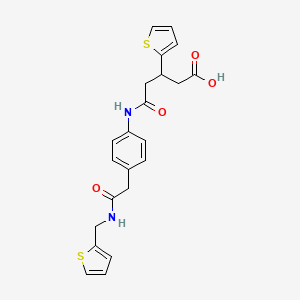

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)